Amabiloside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

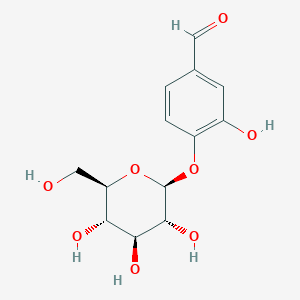

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O8 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |

InChI |

InChI=1S/C13H16O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-4,9-13,15-19H,5H2/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

ZPWLUAKXVFTXAN-UJPOAAIJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Amabiloside: A Comprehensive Technical Overview of its Natural Source, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amabiloside, a naturally occurring benzenoid glycoside, was first isolated from the bulbs of Crinum amabile. Initially known only as a synthetic compound, its discovery in a natural source opened avenues for further investigation into its biosynthesis and potential biological activities. This technical guide provides an in-depth overview of the discovery, natural sourcing, and detailed chemical characterization of this compound. It includes a comprehensive summary of its spectroscopic data, a detailed experimental protocol for its isolation and purification, and a discussion of its known biological activities.

Introduction

This compound (3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde) is a glycosidic derivative of 3,4-dihydroxybenzaldehyde. Its discovery as a natural product was a significant finding, as it was previously only accessible through chemical synthesis. The primary and thus far only documented natural source of this compound is the plant Crinum amabile Donn, a member of the Amaryllidaceae family. This family of plants is well-known for producing a wide array of biologically active alkaloids and other secondary metabolites. The identification of this compound in Crinum amabile highlights the chemical diversity of this genus beyond its well-documented alkaloid content.

Discovery and Natural Source

This compound was first reported as a new natural product in 1993 by Likhitwitayawuid, Ruangrungsi, and Cordell.[1] It was isolated from the bulbs of Crinum amabile, a plant species native to Southeast Asia. Prior to this discovery, the compound was known to exist only as a synthetic substance.[1] The isolation of this compound from a natural source provided the first evidence of its biosynthesis in the plant kingdom.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde | [1] |

| Molecular Formula | C₁₃H₁₆O₈ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D -84.6° (c 0.13, MeOH) | [1] |

Experimental Protocols

Isolation and Purification of this compound from Crinum amabile

The following protocol is based on the methodology described in the initial discovery of this compound.[1]

Diagram of the this compound Isolation Workflow:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material: Fresh bulbs of Crinum amabile were used as the starting material.

-

Extraction: The plant material was macerated with methanol (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract was partitioned between chloroform (CHCl₃) and water (H₂O). The aqueous layer, containing the more polar compounds including glycosides, was collected.

-

Sephadex LH-20 Chromatography: The aqueous layer was subjected to column chromatography on a Sephadex LH-20 column. Elution was performed with a water-methanol gradient, starting with 100% water and gradually increasing the methanol concentration.

-

Silica Gel Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC), were pooled and further purified by silica gel column chromatography. A solvent system of chloroform-methanol-water was used as the eluent to yield pure this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including UV, IR, Mass Spectrometry, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.[1]

Spectroscopic Data

| Spectroscopic Method | Key Observations/Data | Reference |

| UV (MeOH) λmax (log ε) | 210 (4.25), 232 (4.12), 278 (3.85), 310 (3.78) nm | [1] |

| IR (KBr) νmax | 3400 (br, OH), 1680 (C=O), 1590, 1520 cm⁻¹ | [1] |

| Mass Spectrometry (FAB-MS) | m/z 301 [M+H]⁺, 323 [M+Na]⁺ | [1] |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2 | 7.45 | d | 2.0 | [1] |

| H-5 | 7.25 | d | 8.5 | [1] |

| H-6 | 7.52 | dd | 8.5, 2.0 | [1] |

| CHO | 9.80 | s | - | [1] |

| H-1' | 4.95 | d | 7.5 | [1] |

| H-2' | 3.55 | m | - | [1] |

| H-3' | 3.50 | m | - | [1] |

| H-4' | 3.45 | m | - | [1] |

| H-5' | 3.40 | m | - | [1] |

| H-6'a | 3.90 | dd | 12.0, 2.0 | [1] |

| H-6'b | 3.75 | dd | 12.0, 5.5 | [1] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was also recorded in CD₃OD.

| Carbon Assignment | Chemical Shift (δ) | Reference |

| C-1 | 131.5 | [1] |

| C-2 | 116.8 | [1] |

| C-3 | 147.2 | [1] |

| C-4 | 152.0 | [1] |

| C-5 | 117.5 | [1] |

| C-6 | 126.0 | [1] |

| CHO | 192.5 | [1] |

| C-1' | 102.8 | [1] |

| C-2' | 74.8 | [1] |

| C-3' | 78.0 | [1] |

| C-4' | 71.5 | [1] |

| C-5' | 77.8 | [1] |

| C-6' | 62.5 | [1] |

Diagram of Structural Elucidation Logic:

References

Unveiling the Molecular Architecture of Amabiloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Amabiloside, a naturally occurring benzenoid glycoside. The methodologies and data presented herein are based on the established structure of this compound, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde. This document serves as a comprehensive resource, detailing the experimental protocols and spectroscopic analyses essential for the characterization of this and similar natural products.

Spectroscopic Data Summary

The structural framework of this compound was primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following tables summarize the representative ¹H and ¹³C NMR chemical shift assignments for the aglycone (benzaldehyde moiety) and the glucose unit.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (in MeOD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone | |||

| CHO | 9.75 | s | - |

| H-2 | 7.40 | d | 2.0 |

| H-5 | 7.15 | d | 8.5 |

| H-6 | 7.55 | dd | 8.5, 2.0 |

| Glucose Moiety | |||

| H-1' | 5.05 | d | 7.5 |

| H-2' | 3.55 | m | - |

| H-3' | 3.65 | m | - |

| H-4' | 3.70 | m | - |

| H-5' | 3.45 | m | - |

| H-6'a | 3.90 | dd | 12.0, 2.5 |

| H-6'b | 3.75 | dd | 12.0, 5.5 |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (in MeOD)

| Position | Chemical Shift (δ) ppm |

| Aglycone | |

| CHO | 192.5 |

| C-1 | 131.0 |

| C-2 | 115.0 |

| C-3 | 148.0 |

| C-4 | 152.0 |

| C-5 | 118.0 |

| C-6 | 128.0 |

| Glucose Moiety | |

| C-1' | 102.5 |

| C-2' | 75.0 |

| C-3' | 78.0 |

| C-4' | 71.5 |

| C-5' | 78.5 |

| C-6' | 62.5 |

Experimental Protocols

The elucidation of this compound's structure relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification of this compound

-

Extraction: The plant material (e.g., bulbs of Crinum amabile) is air-dried, powdered, and extracted exhaustively with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. This typically involves partitioning between water and n-hexane to remove nonpolar constituents, followed by extraction of the aqueous phase with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds of intermediate and high polarity, respectively. Glycosides like this compound are expected to concentrate in the n-BuOH fraction.

-

Chromatographic Separation: The n-BuOH fraction is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the isolated compound.

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). A suite of NMR experiments is conducted:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the stereochemistry and the linkage between the aglycone and the sugar moiety.

-

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and key spectroscopic correlations.

Caption: Logical workflow for the isolation and structure elucidation of this compound.

Caption: Key 2D NMR correlations (COSY and HMBC) for this compound.

Caption: The determined chemical structure of this compound.

Unraveling Amabiloside: A Spectroscopic and Structural Elucidation Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data of amabiloside, a natural glycoside isolated from Crinum amabile. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structural determination, alongside the experimental protocols for data acquisition.

This compound, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, is a benzenoid glycoside that has been isolated from the bulbs of Crinum amabile.[1] Its structural characterization is a critical step in understanding its potential biological activities and for its synthesis. The definitive structure was elucidated through a comprehensive analysis of various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and mass spectrometry.[1]

Spectroscopic Data Analysis

The structural backbone and the stereochemistry of this compound were pieced together using a suite of NMR experiments, including ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Nuclear Magnetic Resonance (NMR) Data

The unequivocal assignment of all proton and carbon signals of this compound was achieved through a combination of one- and two-dimensional NMR experiments. The data presented below is a summary of the key chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2-H | 7.42 | d | 1.5 |

| 5-H | 7.18 | d | 8.0 |

| 6-H | 7.51 | dd | 8.0, 1.5 |

| CHO | 9.85 | s | |

| Glycone (β-D-glucopyranosyl) | |||

| 1'-H | 5.05 | d | 7.5 |

| 2'-H | 3.58 | m | |

| 3'-H | 3.52 | m | |

| 4'-H | 3.45 | m | |

| 5'-H | 3.48 | m | |

| 6'a-H | 3.92 | dd | 12.0, 2.0 |

| 6'b-H | 3.75 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| Aglycone | |

| 1 | 131.5 |

| 2 | 116.2 |

| 3 | 149.8 |

| 4 | 146.0 |

| 5 | 112.8 |

| 6 | 127.5 |

| CHO | 192.3 |

| Glycone (β-D-glucopyranosyl) | |

| 1' | 103.2 |

| 2' | 74.8 |

| 3' | 78.1 |

| 4' | 71.3 |

| 5' | 77.9 |

| 6' | 62.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Formula |

| [M+H]⁺ | 287.0872 | C₁₃H₁₅O₇ |

| [M+Na]⁺ | 309.0691 | C₁₃H₁₄O₇Na |

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed established methodologies for natural product chemistry.

Isolation of this compound

-

Extraction: The fresh bulbs of Crinum amabile were collected, minced, and extracted exhaustively with methanol at room temperature.

-

Fractionation: The resulting methanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.

-

Chromatography: The ethyl acetate fraction, which showed promising activity, was subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) and finally by high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the solvent signals (δH 3.31 and δC 49.0).

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Structural Elucidation Workflow

The logical flow of elucidating the structure of this compound based on the spectroscopic data is visualized in the following diagram.

This comprehensive spectroscopic dataset and the described methodologies provide a solid foundation for the further study and potential applications of this compound in various scientific and medicinal fields.

References

Physical and chemical properties of Amabiloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amabiloside, a naturally occurring glycoside, has been identified and isolated from the bulbs of Crinum amabile. Structurally characterized as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, this compound has been the subject of preliminary phytochemical and biological screenings. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its extraction and characterization, and a summary of its biological activities based on available scientific literature. All quantitative data are presented in structured tables for clarity, and experimental workflows are visually represented to facilitate understanding and replication.

Physicochemical Properties

Initial characterization of this compound has established its fundamental physical and chemical properties. While comprehensive data remains the subject of ongoing research, the following table summarizes the currently available information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₈ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| CAS Number | 40555-38-2 | [1] |

| Appearance | Amorphous solid | [2] |

Spectral Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unequivocal ¹H and ¹³C NMR assignments for this compound were determined through analysis of COSY, NOESY, HETCOR, and selective INEPT spectra[1]. The detailed chemical shifts (δ) and coupling constants (J) are crucial for the structural confirmation of the molecule.

(Specific ¹H and ¹³C NMR data are contained within the primary publication and are not publicly available.)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-ESI-MS) would be utilized to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the MS/MS spectrum would offer further structural insights, particularly regarding the glycosidic linkage and the benzaldehyde core.

(Specific mass spectrometry data for this compound is not detailed in the available literature.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups[2]. UV-Vis spectroscopy would likely reveal absorption maxima characteristic of the benzaldehyde chromophore.

(Specific IR and UV-Vis absorption data are not publicly available.)

Experimental Protocols

Isolation of this compound from Crinum amabile

The following diagram outlines the general workflow for the isolation and purification of this compound from its natural source.

Methodology:

-

Plant Material: Fresh or dried bulbs of Crinum amabile are collected and prepared for extraction.

-

Extraction: The plant material is subjected to extraction with a polar solvent such as methanol or ethanol to isolate a wide range of compounds, including glycosides.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

-

Chromatographic Purification: The fraction containing this compound is further purified using a series of chromatographic techniques, such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation Workflow

The determination of this compound's chemical structure follows a systematic analytical process.

Methodology:

-

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact molecular weight and deduce the molecular formula of the isolated compound.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment and number of protons and carbons in the molecule.

-

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Biological Activity and Signaling Pathways

Preliminary biological screening of this compound has been conducted to assess its potential therapeutic properties.

Cytotoxic and Antimalarial Activity

This compound was evaluated for its cytotoxic and antimalarial potential but was found to be inactive in the assays conducted[1].

Signaling Pathways

Given the reported lack of significant cytotoxic and antimalarial activity, there is currently no available information on the specific signaling pathways modulated by this compound. Further research would be necessary to explore its potential effects on various cellular signaling cascades. The following diagram illustrates a generic signaling pathway that could be investigated for a novel natural product.

Conclusion

This compound is a glycoside isolated from Crinum amabile with a well-defined chemical structure. While its initial biological screenings for cytotoxic and antimalarial activities were negative, the full biological potential of this molecule remains largely unexplored. This technical guide consolidates the currently available information on its physicochemical properties and provides a framework for its isolation and characterization. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The detailed experimental data, particularly spectroscopic information, is contained within the primary scientific literature and is essential for any future research endeavors with this compound.

References

The Biosynthesis of Amabiloside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amabiloside, a putative glycosylated pyrrolizidine alkaloid, is of growing interest due to the pharmacological potential of its aglycone, amabiline. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants. Drawing from established knowledge of pyrrolizidine alkaloid (PA) biosynthesis, this document outlines the key enzymatic steps, precursors, and intermediates involved in the formation of the amabiline core structure and its subsequent glycosylation. Detailed experimental protocols for key analytical techniques are provided, and quantitative data from related pathways are summarized to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse group of plant secondary metabolites known for their role in chemical defense against herbivores. Amabiline, a specific PA found in plants such as Cynoglossum amabile and Borago officinalis, is an ester of the necine base supinidine and viridifloric acid. While the biosynthesis of amabiline itself is not extensively documented, its pathway can be inferred from the well-characterized biosynthesis of other PAs. "this compound" is hypothesized to be a glycosylated form of amabiline, a modification known to occur with other PAs, such as thesinine-4'-O-β-D-glucoside, also found in Borago officinalis. This glycosylation step is significant as it can alter the solubility, stability, and bioavailability of the parent alkaloid.

This guide will delineate the proposed biosynthetic pathway of this compound, divided into three main stages:

-

Formation of the Necine Base (Supinidine): The synthesis of the characteristic bicyclic core of the alkaloid.

-

Formation of the Necic Acid (Viridifloric Acid): The synthesis of the acidic moiety that esterifies the necine base.

-

Esterification and Glycosylation: The coupling of the necine base and necic acid to form amabiline, followed by the attachment of a sugar moiety to yield this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process originating from primary metabolism. The pathway can be visualized as a convergence of two main branches leading to the formation of the necine base and the necic acid, followed by their condensation and subsequent glycosylation.

Biosynthesis of the Necine Base: Supinidine

The formation of the pyrrolizidine ring system is the foundational stage of amabiline biosynthesis.

-

From Arginine to Putrescine: The pathway initiates with the amino acid L-arginine, which is converted to putrescine. This can occur via two routes: directly through the action of arginine decarboxylase (ADC), or indirectly through ornithine via ornithine decarboxylase (ODC).

-

Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, or from one molecule of putrescine and one of spermidine. This reaction is catalyzed by homospermidine synthase (HSS) , a key enzyme in this pathway. HSS has been shown to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.

-

Cyclization to the Pyrrolizidine Core: Homospermidine undergoes a series of oxidation and cyclization reactions to form the pyrrolizidine ring system. This part of the pathway is less well-characterized but is thought to involve diamine oxidases and subsequent intramolecular Mannich-type reactions.

-

Formation of Supinidine: Through a series of reductions and rearrangements of the pyrrolizidine core, the necine base supinidine is formed.

Biosynthesis of the Necic Acid: Viridifloric Acid

The necic acid moiety of amabiline, viridifloric acid, is derived from branched-chain amino acids.

-

Precursors from Amino Acid Metabolism: The carbon skeleton of viridifloric acid is proposed to be derived from the amino acids L-valine and L-isoleucine.

-

Chain Elongation and Modification: Through a series of reactions likely involving enzymes analogous to those in fatty acid biosynthesis, the carbon chain is assembled and modified with hydroxyl groups to form viridifloric acid. The exact enzymatic steps are not well-defined for this specific necic acid.

Esterification and Glycosylation

The final steps in this compound biosynthesis involve the assembly of the core alkaloid and its subsequent glycosylation.

-

Esterification to form Amabiline: The necine base supinidine is esterified with viridifloric acid to form amabiline. This reaction is likely catalyzed by an acyltransferase, though the specific enzyme has not been identified.

-

Glycosylation to form this compound: Amabiline is then glycosylated, presumably by a UDP-glycosyltransferase (UGT) , which transfers a sugar moiety (likely glucose) from an activated sugar donor (UDP-glucose) to a hydroxyl group on the amabiline molecule. This results in the formation of this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is scarce. However, data from studies on related PA biosynthetic enzymes can provide valuable benchmarks.

| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Plant Source | Reference |

| Homospermidine Synthase (HSS) | Putrescine | 230 | 16.7 | Senecio vernalis | [1] |

| Homospermidine Synthase (HSS) | Spermidine | 80 | 16.7 | Senecio vernalis | [1] |

| Deoxyhypusine Synthase (DHS) | Spermidine | 3.5 | 0.35 | Senecio vernalis | [1] |

Note: The kinetic parameters for HSS and DHS are provided for comparison, highlighting the evolutionary relationship and differing substrate affinities of these enzymes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of tracer studies, enzyme assays, and molecular biology techniques.

General Workflow for Pathway Elucidation

References

An In-depth Technical Guide to Amabiloside and its Potential Derivatives: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amabiloside, a naturally occurring phenolic glycoside, presents a core structure with potential for synthetic modification to develop novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its structure, and the known biological inactivity of the parent compound. Drawing from extensive research on structurally related phenolic glycosides and benzaldehyde derivatives, this document explores the prospective synthesis, biological activities, and mechanisms of action of hypothetical this compound derivatives. Detailed experimental protocols for synthesis and bioassays are provided, alongside a quantitative summary of the bioactivities of analogous compounds to guide future research and development in this area.

Introduction to this compound

This compound is a natural product that has been isolated from the bulbs of Crinum amabile[1]. Its chemical structure has been elucidated as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde[1]. The structure consists of a benzaldehyde core substituted with a hydroxyl group at the C3 position and a β-D-glucopyranosyl moiety attached via an O-glycosidic bond at the C4 position.

Initial biological screening of this compound for cytotoxic and antimalarial activities revealed it to be inactive[1]. However, the structural features of this compound, particularly the phenolic ring and the glycosidic linkage, are common to many biologically active natural products. This suggests that synthetic derivatization of the this compound scaffold could lead to the discovery of novel compounds with therapeutic potential. This guide will, therefore, focus on the potential of this compound derivatives by examining the established synthesis, biological activities, and mechanisms of action of structurally similar compounds.

This compound Derivatives: A Landscape of Potential

While no derivatives of this compound have been reported in the scientific literature to date, its core structure provides multiple avenues for synthetic modification. Potential derivatization strategies include:

-

Modification of the Benzaldehyde Moiety: The aldehyde and hydroxyl groups on the aromatic ring can be modified to alter the electronic and steric properties of the molecule.

-

Alteration of the Glycosidic Linkage: The glucose unit can be replaced with other sugar moieties, or the anomeric configuration could be altered.

-

Functionalization of the Sugar Moiety: The hydroxyl groups of the glucose unit can be acylated, alkylated, or otherwise modified to change the lipophilicity and pharmacokinetic properties of the molecule.

The following sections will explore the potential biological activities of these hypothetical derivatives based on the known activities of related compound classes.

Potential Biological Activities and Structure-Activity Relationships

Based on the activities of structurally related phenolic glycosides and benzaldehyde derivatives, this compound derivatives could be investigated for a range of biological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory activities.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Derivatives of 4-hydroxybenzaldehyde have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages[2].

Table 1: Anti-inflammatory Activity of Phenolic Glycosides and Benzaldehyde Derivatives

| Compound/Extract | Assay | Cell Line | IC50/EC50 | Reference |

| Scutellaria indica compounds 10-12 | LPS-induced NO production | RAW 264.7 | 7.2 to 27.8 µM | [3] |

| Rhodiola sachalinensis compound 6 | LPS-induced NO production | RAW 264.7 | 21.34 ± 2.52 µM | [4] |

| Flavonoid fraction from Melipona beecheii honey | Proteinase inhibition | - | 0.36 mg/mL | [5] |

| 4-Hydroxybenzaldehyde | Acetic acid-induced vascular permeability | Mice | - | [2] |

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that its derivatives could possess antioxidant activity. The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The structure-antioxidant activity relationship of dihydroxybenzaldehydes and dihydroxybenzoic acids has been studied, indicating that the position and number of hydroxyl groups are critical for activity[6].

Table 2: Antioxidant Activity of Phenolic Glycosides and Benzaldehyde Derivatives

| Compound/Extract | Assay | IC50/EC50 | Reference |

| Rhodiola sachalinensis compounds 7 & 8 | DPPH radical scavenging | 19.49 ± 0.21 & 27.77 ± 0.61 µM | [4] |

| Rhodiola sachalinensis compounds 7 & 8 | NBT superoxide scavenging | 13.19 ± 3.27 & 9.92 ± 0.77 µM | [4] |

| Flavonoid fraction from Melipona beecheii honey | DPPH radical scavenging | 0.33 mg/mL | [5] |

| Dihydroxybenzaldehyde derivatives | DPPH radical scavenging | Varied based on structure | [7] |

| Carthamus tinctorius compounds 1, 4, 5 | ABTS radical scavenging | 17.84 to 127 µM | [8] |

Enzyme Inhibitory Activity

Derivatives of this compound could also be explored as enzyme inhibitors. For instance, α-glucosidase inhibitors are important therapeutic agents for the management of type 2 diabetes. Several benzimidazole-thioquinoline derivatives have shown potent α-glucosidase inhibitory activity with IC50 values in the micromolar range[9]. Phenoloxidase inhibition has also been reported for benzaldehyde derivatives[10].

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Benzimidazole-thioquinoline derivative 6j | α-glucosidase | 28.0 ± 0.6 µM | |

| Benzimidazole-oxadiazole derivatives | α-glucosidase | 3.44 ± 0.36 to 41.24 ± 0.26 µM | [6] |

| Benzo[e][11]thiazine-N-arylacetamides | α-glucosidase | 18.25 to 35.14 µM | [12] |

| Cuminaldehyde | Phenoloxidase | 0.0067 mM | [10] |

| Vanillin | Phenoloxidase | 38 mM | [10] |

| Carthamus tinctorius compound 4 | α-glucosidase | 93.71 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the key biological assays to evaluate their potential activities.

Synthesis of this compound Derivatives (O-Glycosylation)

A general protocol for the synthesis of phenolic glycosides, adaptable for this compound derivatives, involves the O-glycosylation of a protected or unprotected hydroxybenzaldehyde with a suitable glycosyl donor.

Objective: To synthesize a library of this compound derivatives by coupling various substituted hydroxybenzaldehydes with different glycosyl donors.

Materials:

-

Substituted hydroxybenzaldehyde (aglycone)

-

Glycosyl donor (e.g., glycosyl bromide, trichloroacetimidate)

-

Promoter (e.g., silver triflate, trimethylsilyl triflate)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Quenching agent (e.g., methanol, triethylamine)

-

Purification materials (silica gel for column chromatography)

Procedure:

-

Dissolve the hydroxybenzaldehyde aglycone in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the glycosyl donor to the solution.

-

Cool the reaction mixture to the appropriate temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the substrates).

-

Add the promoter dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding the appropriate quenching agent.

-

Allow the mixture to warm to room temperature and then concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

-

Characterize the structure of the synthesized derivative using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[13][14][15].

Objective: To determine the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293).

Materials:

-

Cell lines (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the derivative compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds by measuring parasite DNA content using the fluorescent dye SYBR Green I[16][17][18][19][20].

Objective: To evaluate the antimalarial activity of this compound derivatives against a chloroquine-sensitive and a chloroquine-resistant strain of P. falciparum.

Materials:

-

P. falciparum strains (e.g., 3D7 and Dd2)

-

Human red blood cells

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

This compound derivatives dissolved in DMSO

-

SYBR Green I dye

-

Lysis buffer (containing saponin and Triton X-100)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the this compound derivatives in the culture medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected red blood cells (at the ring stage) to each well.

-

Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the red blood cells by adding the lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the percentage of parasite growth inhibition for each concentration of the derivative compared to the drug-free control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound derivatives are likely to be mediated through the modulation of key cellular signaling pathways.

MAPK and NF-κB Signaling Pathways in Inflammation

The MAPK and NF-κB signaling pathways are central to the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, these pathways are activated, leading to the production of inflammatory mediators. Many phenolic compounds exert their anti-inflammatory effects by inhibiting these pathways.

Caption: Potential inhibitory effects of this compound derivatives on the MAPK and NF-κB signaling pathways.

Proposed Experimental Workflow

The following workflow outlines a systematic approach to the discovery and characterization of bioactive this compound derivatives.

Caption: A proposed workflow for the development of this compound derivatives.

Conclusion

This compound, while biologically inactive in its natural form, represents a promising scaffold for the development of new therapeutic agents. By leveraging the extensive knowledge of structurally related phenolic glycosides and benzaldehyde derivatives, a rational design and synthesis approach can be employed to create a library of this compound derivatives with the potential for a wide range of biological activities. The experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for initiating such a research program. Future studies focusing on the synthesis and biological evaluation of this compound derivatives are warranted to unlock the therapeutic potential of this natural product scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Bioproduction of p-Hydroxybenzaldehyde β-Glucoside from p-Hydroxybenzaldehyde by Glycosyltransferase Mutant UGTBL1-Δ60 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchhub.com [researchhub.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iddo.org [iddo.org]

Amabiloside: A Review of a Sparsely Studied Benzenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiloside is a naturally occurring benzenoid glycoside that has been isolated from the plant Crinum amabile. Despite its discovery nearly three decades ago, research on this compound has been notably limited, leaving significant gaps in our understanding of its biological activities and potential therapeutic applications. This technical review synthesizes the currently available scientific literature on this compound, highlighting its chemical properties, the context of its natural source, and the extent of its biological evaluation. Due to the scarcity of in-depth research, this document serves more as a summary of existing knowledge and a guidepost for future investigation rather than a comprehensive monograph.

Chemical Profile and Physicochemical Data

This compound was first identified by Likhitwitayawuid and colleagues in 1993.[1] Its chemical structure has been elucidated as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₆O₇ | Inferred from structure |

| Molecular Weight | 284.26 g/mol | Inferred from structure |

| Natural Source | Bulbs of Crinum amabile | [1] |

| Compound Class | Benzenoid Glycoside | [1] |

Note: Detailed experimental data on properties such as melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) are expected to be in the original 1993 publication, but the full text is not widely accessible. A study on an unusual piceatannol dimer also identified this compound, and its supplementary data might contain spectroscopic information.[2]

Extraction and Isolation

Natural Source: Crinum amabile

This compound is a constituent of Crinum amabile, a plant belonging to the Amaryllidaceae family. This family is renowned for its rich diversity of alkaloids, many of which possess significant biological activities.[3][4] Research on Crinum amabile has largely focused on its alkaloid content, with studies identifying compounds that exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activities.[5][6] The plant and its extracts have also been investigated for antioxidant and anti-inflammatory properties.[7]

Experimental Protocol for Isolation

A detailed, step-by-step protocol for the isolation of this compound from Crinum amabile is not available in the readily accessible literature. The original 1993 publication by Likhitwitayawuid et al. would contain this methodology.[1] Based on general practices for the isolation of natural products, a likely workflow would involve the following steps:

Figure 1. A generalized workflow for the isolation of this compound.

Synthesis

The initial publication on this compound mentioned that it was previously known as a synthetic compound, suggesting a synthesis method exists.[1] However, a specific and detailed protocol for the synthesis of 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde could not be retrieved from the available literature. The synthesis of similar phenolic glycosides often involves the protection of hydroxyl groups, glycosylation with a protected glucose donor, and subsequent deprotection. For instance, the synthesis of 4-(3,4-dihydroxybenzoyl-oxymethyl)-phenyl-o-β-d-glucopyranoside involved a multi-step process including selective glycosylation and esterification.[8] A synthetic route for m-hydroxybenzaldehyde has also been described.[9] A plausible, though unverified, synthetic approach for this compound is outlined below.

Figure 2. A speculative synthetic pathway for this compound.

Biological Activity and Pharmacology

The known biological activity of this compound is very limited. The inaugural study on this compound evaluated its cytotoxic and antimalarial potential, in which it was found to be inactive.[1] The specific cell lines, parasite strains, and concentrations used in these assays would be detailed in the full publication.

Table 2: Summary of Biological Screening of this compound

| Activity Tested | Result | Reference |

| Cytotoxicity | Inactive | [1] |

| Antimalarial | Inactive | [1] |

No further studies on the biological activities of this compound have been identified in the publicly available scientific literature. The bioactivity of the source plant, Crinum amabile, is primarily attributed to its alkaloid constituents, which have demonstrated cholinesterase inhibitory effects.[5][6] It is plausible that this compound possesses other biological properties that have not yet been investigated.

Due to the lack of data on any significant biological activity, there is currently no information on the signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound remains an understudied natural product. While its structure is known and it has been isolated from a medicinally relevant plant genus, its biological potential is largely unexplored beyond initial negative screenings for cytotoxicity and antimalarial effects.

For future research, the following avenues are recommended:

-

Comprehensive Biological Screening: this compound should be subjected to a broad range of biological assays to explore potential activities such as antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

-

Re-evaluation of Cholinesterase Inhibition: Given that other compounds from Crinum amabile exhibit cholinesterase inhibition, it would be pertinent to test this compound in these assays.

-

Development of a Synthetic Route: A confirmed and optimized synthetic protocol would enable the production of larger quantities of this compound for extensive biological testing, overcoming the limitations of natural product isolation.

-

Investigation of Glycosidase Inhibition: As a glycoside, its potential as an inhibitor of glycosidase enzymes could be explored.

In its current state of research, this compound represents a scientific curiosity with untapped potential. Further investigation is required to determine if this compound holds any promise for drug development or other scientific applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Alkaloid Profiling and Cholinesterase Inhibitory Potential of Crinum × amabile Donn. (Amaryllidaceae) Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Crinum amabile’s Aerial Organs Fatty Acids, Steroids, Flavonoids, Study of Their Antioxidant and Anti-Inflammatory Activities , American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Initial Biological Screening of Amabiloside: A Review of Available Data

Researchers, scientists, and drug development professionals are advised that current scientific literature does not support significant anti-inflammatory, antioxidant, or anticancer activities for the natural product Amabiloside. A foundational study on this compound reported its isolation and initial biological assessment, which yielded inactive results in the assays conducted. To date, no subsequent studies presenting positive findings for the aforementioned biological activities have been published in peer-reviewed scientific journals.

Summary of Findings

A comprehensive review of available scientific literature reveals a significant lack of data to support the initial biological screening of this compound for anti-inflammatory, antioxidant, and anticancer properties. The primary study that isolated and characterized this compound from the bulbs of Crinum amabile evaluated its cytotoxic and antimalarial potential and found it to be inactive[1].

Subsequent searches for "this compound" primarily lead to chemical suppliers and databases that reference this initial study, with no additional biological activity data provided. While other compounds isolated from the genus Crinum have demonstrated a range of biological activities, these are not attributed to this compound itself.

Therefore, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations for this compound's anti-inflammatory, antioxidant, and anticancer activities—cannot be fulfilled due to the absence of the necessary foundational research.

Lack of Quantitative Data

No published studies provide quantitative data on the anti-inflammatory, antioxidant, or anticancer activities of this compound. As such, no tables summarizing such data can be presented.

Absence of Experimental Protocols

Detailed experimental protocols for the biological screening of this compound for the requested activities are not available in the scientific literature. The original isolation paper by Likhitwitayawuid et al. (1993) would contain the protocols for the cytotoxicity and antimalarial assays performed, but as the compound was found to be inactive, these are not relevant to the requested positive biological activities.

Infeasibility of Visualization

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships concerning the anti-inflammatory, antioxidant, or anticancer effects of this compound is not possible. Such visualizations require established mechanisms of action and experimental data, which do not currently exist for this compound.

Conclusion

The initial premise of a technical guide on the biological screening of this compound for anti-inflammatory, antioxidant, and anticancer activities is not supported by the current body of scientific evidence. The only available peer-reviewed study on the biological testing of this compound reported it as inactive in cytotoxicity and antimalarial assays. Researchers and professionals in drug development should be aware of this lack of evidence before considering this compound for further investigation into these specific therapeutic areas. Future studies may emerge, but as of the current date, the scientific literature does not provide a basis for the in-depth technical guide requested.

References

Amabiloside: An Examination of Its Inactive Role in Cytotoxicity and Malaria Research

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive review of existing scientific literature reveals that amabiloside, a natural glycoside, does not possess cytotoxic or antimalarial properties. This finding stands in contrast to the ongoing search for novel therapeutic agents from natural sources and redirects research efforts towards more promising compounds.

This compound, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, was isolated from the bulbs of Crinum amabile Donn.[1]. While natural products are a significant source of new drug leads, not all possess the anticipated biological activities. In the case of this compound, evaluations of its potential to inhibit cancer cell growth and combat the malaria parasite, Plasmodium falciparum, have shown it to be inactive[1].

This technical guide provides a summary of the available information on this compound and clarifies its current standing within drug discovery research, particularly for professionals in oncology and infectious diseases.

Chemical Profile of this compound

| Compound Name | Systematic Name | Source Organism |

| This compound | 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde | Crinum amabile Donn. (bulbs)[1] |

Biological Activity Assessment

Initial screenings for biological activity are a critical step in the drug discovery pipeline. This compound has undergone this preliminary evaluation with the following outcomes.

Cytotoxicity Screening

The potential of a compound to be cytotoxic is a key indicator for its development as an anticancer agent. However, when tested for its cytotoxic effects, this compound was found to be inactive[1]. This indicates that it does not inhibit the proliferation of cancer cells at concentrations that would be considered therapeutically relevant.

Antimalarial Potential

Malaria remains a significant global health challenge, and the search for new antimalarial drugs is a priority. Natural products are a rich source of such compounds. This compound was evaluated for its ability to inhibit the growth of the malaria parasite, but it was determined to be inactive[1].

Experimental Methodologies: A General Overview

While specific experimental details for the inactivity of this compound are not extensively published, the general protocols for assessing cytotoxicity and antimalarial activity are well-established.

General Cytotoxicity Assay Protocol

A common method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical Cytotoxicity Assay

Caption: A generalized workflow for assessing compound cytotoxicity using the MTT assay.

General Antimalarial Assay Protocol

The SYBR Green I-based fluorescence assay is a widely used method for determining the antiplasmodial activity of compounds against P. falciparum.

Workflow for a Typical Antimalarial Assay

Caption: A standard workflow for in vitro antimalarial screening using the SYBR Green I assay.

Conclusion and Future Directions

The available evidence indicates that this compound is inactive in terms of both cytotoxicity and antimalarial activity[1]. While this particular compound may not hold promise as a therapeutic agent in these areas, its source, Crinum amabile, and other related species from the Amaryllidaceae family are known to produce a variety of other bioactive alkaloids with documented biological activities. Therefore, future research should focus on other constituents of these plants in the quest for novel drug candidates. For researchers in drug discovery, this underscores the importance of broad screening programs and the reality that not all natural products will exhibit the desired therapeutic effects.

References

In Silico Prediction of Amabiloside Bioactivities: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amabiloside, a natural glycoside identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, was isolated from the bulbs of Crinum amabile. Initial biological screening of this compound for cytotoxic and antimalarial activities yielded no significant activity[1]. Consequently, there is a notable absence of dedicated research into the bioactivities of this compound, and as such, no quantitative data or established experimental protocols for this specific molecule are available.

This technical guide, therefore, pivots from a specific analysis of this compound to a comprehensive methodological framework. It outlines the standardized in silico workflow that would be employed to predict the bioactivities of a novel, structurally characterized natural product like this compound, should it be considered for further investigation. This whitepaper serves as a technical guide for researchers seeking to apply computational methods to the discovery of novel bioactivities in natural products.

The General In Silico Workflow for Bioactivity Prediction

The process of predicting the biological activities of a novel compound through computational means is a multi-step, iterative process that precedes and guides subsequent in vitro and in vivo validation. This workflow is designed to be cost-effective and to rapidly screen large numbers of compounds against a vast array of potential biological targets.

Caption: A high-level overview of the typical workflow for in silico bioactivity prediction.

Detailed Methodologies

Compound Preparation

The initial and critical step in any in silico study is the accurate preparation of the ligand's structure.

Experimental Protocol: Ligand Preparation

-

Structure Acquisition: The 2D structure of this compound would be obtained from literature or a chemical database such as PubChem. If unavailable, it would be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: The 2D structure is converted into a 3D conformation using a program like Open Babel or the graphical interface of a molecular modeling suite.

-

Energy Minimization: The 3D structure's geometry is optimized to find a low-energy, stable conformation. This is typically performed using force fields such as MMFF94 or UFF in software packages like Avogadro or Chimera. The process involves iterative adjustments to bond lengths and angles to relieve steric strain.

-

Charge and Protonation State Assignment: Appropriate physiological pH (e.g., 7.4) is assumed to assign protonation states to ionizable groups. Gasteiger or AM1-BCC charges are calculated to prepare the molecule for docking simulations.

Structure-Based Virtual Screening (Molecular Docking)

Molecular docking is a primary method for predicting the binding orientation and affinity of a ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Target Selection and Preparation: A protein target is selected based on a hypothesis or preliminary screening. Its 3D structure is downloaded from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: Software such as AutoDock Vina, Glide, or GOLD is used. The prepared ligand (this compound) is placed in the defined binding site of the target protein. The software then samples a vast number of possible conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to examine key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the protein's amino acid residues.

Ligand-Based Virtual Screening

When the 3D structure of a target is unknown, ligand-based methods can be employed. These methods rely on the principle that structurally similar molecules often have similar biological activities.

Experimental Protocol: 2D/3D Similarity Searching

-

Fingerprint Generation: The 2D or 3D structure of this compound is converted into a molecular fingerprint, which is a binary representation of its structural features.

-

Database Screening: This fingerprint is then compared against a database of fingerprints of known bioactive compounds (e.g., ChEMBL, DrugBank).

-

Similarity Scoring: A Tanimoto coefficient or similar metric is used to quantify the similarity between this compound and the database compounds. Compounds with high similarity scores are identified.

-

Activity Inference: The known bioactivities of the highly similar compounds are then inferred as potential bioactivities for this compound.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.

Experimental Protocol: ADMET Prediction

-

Input Structure: The simplified molecular-input line-entry system (SMILES) string or a 2D structure file of this compound is uploaded to an ADMET prediction server (e.g., SwissADME, admetSAR).

-

Property Calculation: The software uses a variety of models, including quantitative structure-property relationship (QSPR) models, to calculate properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance prediction.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: The results are analyzed to identify potential liabilities that might hinder the compound's development.

Data Presentation (Hypothetical)

If this compound were to be run through this workflow, the results would be summarized in tables for clear comparison.

Table 1: Hypothetical Predicted Bioactivities for this compound via Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Aldose Reductase | 1US0 | -7.9 | Trp111, His110, Tyr48 | Anti-diabetic |

| Tyrosinase | 2Y9X | -7.2 | His263, His259, Val283 | Skin-lightening |

| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Neuroprotective |

Table 2: Hypothetical ADMET Profile of this compound

| Property | Prediction | Value/Result |

| Absorption | ||

| GI Absorption | High | - |

| BBB Permeant | No | - |

| Distribution | ||

| Plasma Protein Binding | Moderate | ~85% |

| Metabolism | ||

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | Yes | - |

| Excretion | ||

| Renal Clearance | Low | - |

| Toxicity | ||

| Ames Toxicity | Non-mutagenic | - |

| hERG I Inhibitor | Low risk | - |

| Hepatotoxicity | Low risk | - |

Visualization of Signaling Pathways (Hypothetical)

Based on top-scoring docking results, a potential mechanism of action can be hypothesized and visualized. For instance, if this compound were predicted to be a potent COX-2 inhibitor, its role in the inflammatory pathway could be diagrammed.

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Conclusion

While this compound itself has been reported as inactive in preliminary screenings, the computational methodologies detailed in this whitepaper represent the current standard for the initial stages of drug discovery from natural products. The combination of structure-based and ligand-based virtual screening, coupled with ADMET profiling, provides a powerful and resource-efficient means to generate testable hypotheses for novel compounds. The successful application of these in silico techniques can significantly accelerate the identification of promising drug leads, guiding focused experimental validation and ultimately shortening the timeline for the development of new therapeutics.

References

Methodological & Application

Unlocking the Therapeutic Potential of Crinum amabile: Application Notes and Protocols for the Extraction of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinum amabile, a member of the Amaryllidaceae family, is a plant known for its ornamental beauty and its rich composition of bioactive compounds.[1] The primary focus of phytochemical research on this plant has been the isolation and characterization of alkaloids, which have shown a range of promising pharmacological activities, including cytotoxic, antimalarial, and acetylcholinesterase inhibitory effects.[2][3][4] This document provides detailed application notes and protocols for the extraction of these valuable compounds from Crinum amabile. While the term "amabiloside" was specified, a thorough review of the scientific literature did not yield a compound with this specific name. It is plausible that "this compound" may refer to a glycosidic form of a known Crinum alkaloid, such as amabiline, or is a novel, yet-to-be-characterized constituent. The methodologies outlined herein are broadly applicable for the extraction of a wide range of bioactive molecules from Crinum amabile, with a particular emphasis on alkaloids, the most extensively studied class of compounds from this species.[5]

Data Presentation: Comparison of Extraction Parameters

The successful extraction of bioactive compounds is dependent on several key parameters, including the choice of solvent, extraction time, and temperature. The following table summarizes quantitative data from various studies on the extraction of alkaloids from Crinum species.

| Plant Part | Extraction Method | Solvent System | Extraction Time | Temperature | Yield/Key Findings | Reference |

| Fresh Bulbs and Leaves | Maceration | Methanol (MeOH) | 4 days | Room Temperature | Crude extracts of 485g (bulbs) and 390g (leaves) from 2.2 kg and 1.3 kg of fresh material, respectively. | [2] |

| Air-dried, powdered leaves | Maceration | Methanol (MeOH) | 7 days | Room Temperature | Not specified | [2] |

| Bulbs | Acid-Base Extraction | 2% Sulfuric Acid (H₂SO₄), then basified with 25% Ammonia (NH₃) and extracted with Ethyl Acetate (EtOAc) | Not specified | Not specified | Yielded an alkaloid-rich fraction. | [2] |

| Air-dried powdered leaves | Soxhlet Extraction | Methanol (MeOH) | 24 hours | Not specified | Crude extract subjected to further fractionation. | [2] |

Experimental Protocols: Methodologies for Bioactive Compound Extraction

The following protocols provide detailed, step-by-step instructions for the extraction and isolation of bioactive compounds from Crinum amabile.

Protocol 1: Maceration for General Bioactive Compound Extraction

This protocol is suitable for a general extraction of a broad range of compounds.

Materials:

-

Fresh or air-dried and powdered Crinum amabile plant material (bulbs or leaves)

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Weigh the plant material. If using fresh material, chop it into small pieces.

-

Place the plant material in the glass container and add methanol in a 1:10 solid-to-solvent ratio (w/v).

-

Seal the container and allow it to stand at room temperature for 4-7 days, with occasional shaking.

-

After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the methanol extract). The plant residue can be re-macerated with fresh methanol to increase the extraction yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis and purification.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment

This protocol is specifically designed to isolate and enrich the alkaloid fraction from the crude extract.

Materials:

-

Crude extract from Protocol 1

-

2% Sulfuric acid (H₂SO₄)

-

25% Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

-

Ethyl acetate (analytical grade)

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Dissolve the crude extract in 2% sulfuric acid.

-

Transfer the acidic solution to a separatory funnel.

-

Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds. Discard the ethyl acetate layer.

-

Carefully basify the aqueous layer to a pH of 9-10 using 25% ammonium hydroxide or another suitable base. Monitor the pH closely.

-

Extract the basified aqueous solution multiple times with ethyl acetate.

-

Combine the ethyl acetate fractions, which now contain the alkaloids.

-

Wash the combined ethyl acetate fractions with distilled water to remove any remaining base.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Filter and concentrate the extract using a rotary evaporator to obtain the enriched alkaloid fraction.

Protocol 3: Column Chromatography for Compound Isolation

This protocol describes a general method for the separation and purification of individual compounds from the enriched extract.

Materials:

-

Enriched alkaloid fraction

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the enriched alkaloid fraction in a small amount of the initial mobile phase and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate and then methanol.

-

Collect the eluting solvent in fractions using a fraction collector or test tubes.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates, developing the plates in a suitable solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing the same compound (as determined by TLC).

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Further characterization of the isolated compound can be performed using spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Mandatory Visualizations: Diagrams of Workflows

The following diagrams illustrate the experimental workflows for the extraction and isolation of bioactive compounds from Crinum amabile.

Caption: General workflow for crude extraction.

Caption: Workflow for alkaloid isolation.

References

- 1. Crinum | PlantZAfrica [pza.sanbi.org]

- 2. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and antimalarial alkaloids from the bulbs of Crinum amabile [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Plant-Derived Glycosides

Introduction

The isolation and purification of bioactive compounds from natural sources is a critical process in drug discovery and development. This document provides a detailed protocol for the isolation and purification of glycosides from plant materials. The term "Amabiloside" is not well-documented in scientific literature; however, it may be related to other known compounds such as Amabiline, a pyrrolizidine alkaloid, or Amburoside A, a phenolic glucoside. This protocol is designed to be a general guide for researchers targeting the extraction of glycosidic compounds, which are characterized by a sugar moiety (glycone) linked to a non-sugar moiety (aglycone).

Glycosides are a diverse group of secondary metabolites in plants, exhibiting a wide range of biological activities. Their purification requires a systematic approach involving extraction, fractionation, and chromatographic separation. The following protocols are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of the target glycoside.

-

Collection: Collect the desired plant part (e.g., leaves, roots, bark) during the appropriate season and time of day to ensure the highest concentration of the target compound.

-

Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a lyophilizer (freeze-dryer) can be used.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Crude Glycosides

The choice of extraction method and solvent is critical for maximizing the yield of the target glycoside.

-

Solvent Selection: Ethanol or methanol are commonly used solvents for extracting glycosides. The polarity of the solvent can be adjusted by adding water (e.g., 70% ethanol) to enhance the extraction of more polar glycosides.[1][2]

-

Extraction Methods:

-

Maceration: Soak the powdered plant material in the chosen solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.[1]

-

Soxhlet Extraction: This method is suitable for continuous extraction with a hot solvent, which can be more efficient. However, it is not recommended for thermolabile glycosides.[3][4]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.

-